molecular formula C16H12ClF2N5O B2580952 5-amino-1-(4-chlorobenzyl)-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-36-8

5-amino-1-(4-chlorobenzyl)-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2580952
CAS No.: 899736-36-8
M. Wt: 363.75
InChI Key: XOHLKKVQOBWHSK-UHFFFAOYSA-N
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Description

5-Amino-1-(4-chlorobenzyl)-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a triazole ring, a chlorobenzyl group, and a difluorophenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper(I) catalysis. The resulting triazole intermediate is then functionalized with the appropriate substituents, such as the chlorobenzyl and difluorophenyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted triazoles or benzyl derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as antimicrobial or antifungal properties.

  • Medicine: Studied for its potential therapeutic effects in treating various diseases.

  • Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-Amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide

  • 5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

  • 5-Amino-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness: This compound is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity. The presence of both chloro and fluoro substituents on the benzyl ring adds to its distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2N5O/c17-10-3-1-9(2-4-10)8-24-15(20)14(22-23-24)16(25)21-13-6-5-11(18)7-12(13)19/h1-7H,8,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHLKKVQOBWHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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